Cas no 90225-15-3 (1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride)
1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
- 1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
-
- MDL: MFCD16343510
- Inchi: 1S/C9H6ClNO5S/c1-11-7-3-2-5(17(10,14)15)4-6(7)8(12)16-9(11)13/h2-4H,1H3
- InChI Key: QGEUBGJPTHKQKO-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC2=C(C(=O)OC(N2C)=O)C=1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 457
- Topological Polar Surface Area: 89.1
1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M343853-10mg |
1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride |
90225-15-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M343853-50mg |
1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride |
90225-15-3 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | M343853-100mg |
1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride |
90225-15-3 | 100mg |
$ 295.00 | 2022-06-03 | ||
| Enamine | EN300-127760-0.05g |
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride |
90225-15-3 | 95% | 0.05g |
$166.0 | 2023-06-08 | |
| Enamine | EN300-127760-0.1g |
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride |
90225-15-3 | 95% | 0.1g |
$248.0 | 2023-06-08 | |
| Enamine | EN300-127760-0.25g |
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride |
90225-15-3 | 95% | 0.25g |
$353.0 | 2023-06-08 | |
| Enamine | EN300-127760-0.5g |
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride |
90225-15-3 | 95% | 0.5g |
$557.0 | 2023-06-08 | |
| Enamine | EN300-127760-1.0g |
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride |
90225-15-3 | 95% | 1g |
$714.0 | 2023-06-08 | |
| Enamine | EN300-127760-2.5g |
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride |
90225-15-3 | 95% | 2.5g |
$1399.0 | 2023-06-08 | |
| Enamine | EN300-127760-5.0g |
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride |
90225-15-3 | 95% | 5g |
$2070.0 | 2023-06-08 |
1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
Professional Introduction to 1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS No: 90225-15-3)
The compound 1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS No: 90225-15-3) represents a significant advancement in the realm of synthetic organic chemistry and pharmaceutical intermediates. This heterocyclic sulfonamide derivative has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both a benzoxazine core and a sulfonyl chloride functionality imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules.
In recent years, the exploration of benzoxazine derivatives has been extensively studied for their pharmacological properties. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The sulfonyl chloride moiety further enhances its utility by allowing facile introduction of various substituents through nucleophilic substitution reactions. This reactivity is particularly advantageous in drug discovery pipelines where functional group modifications are often required to optimize potency and selectivity.
One of the most compelling aspects of 1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is its role as a precursor in the synthesis of bioactive scaffolds. Researchers have leveraged this compound to develop novel inhibitors targeting enzyme-catalyzed pathways relevant to diseases such as cancer and neurodegeneration. For instance, studies have demonstrated its utility in generating sulfonamide-based inhibitors that disrupt key signaling cascades involved in cell proliferation and survival. The benzoxazine ring itself contributes to the molecule's stability while the sulfonyl chloride group provides a handle for further derivatization.
The synthesis of 1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride typically involves multi-step organic transformations starting from readily available aromatic precursors. The process often begins with the formation of the benzoxazine core through cyclization reactions between hydroxyl-substituted aromatic compounds and carbonyl sources. Subsequent functionalization introduces the sulfonyl chloride group via chlorosulfonation or alternative sulfonylation methods. The efficiency and scalability of these synthetic routes are critical factors that influence the compound's accessibility for industrial applications.
From a pharmaceutical perspective, the biological activity of derivatives derived from 1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride has been investigated through both computational modeling and experimental validation. High-throughput screening campaigns have identified promising lead compounds with enhanced binding affinity to target proteins. Additionally, structural modifications guided by bioisosteric principles have been employed to improve metabolic stability and reduce off-target effects. These efforts underscore the compound's importance as a platform for developing next-generation therapeutics.
The chemical properties of 1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride also make it an attractive candidate for material science applications beyond traditional pharmaceuticals. Its ability to undergo controlled polymerization or cross-linking reactions suggests potential uses in advanced coatings or biodegradable polymers. Furthermore, the presence of both polar and non-polar regions within its structure allows for interactions with diverse matrices, enhancing its compatibility with various formulations.
As research continues to uncover new applications for this compound, its significance in synthetic chemistry and drug development is likely to grow. Collaborative efforts between academia and industry are essential to fully realize its potential by optimizing synthetic methodologies and exploring novel biological targets. The ongoing development of derivatives based on 1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride promises exciting advancements in multiple scientific disciplines.
In conclusion,1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS No: 90225-15-3) stands as a testament to the ingenuity of modern chemical synthesis and its transformative impact on medicine and materials science. Its unique structural features offer unparalleled opportunities for innovation across multiple domains. As scientists continue to unravel its potential,this compound will undoubtedly play an integral role in shaping future research directions.
90225-15-3 (1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)